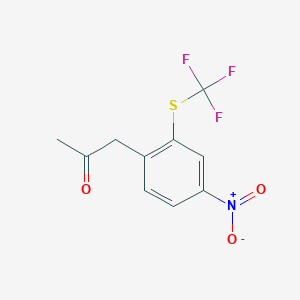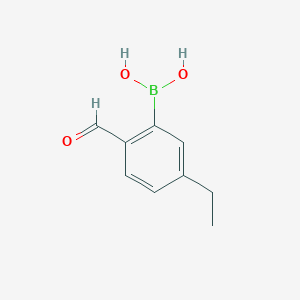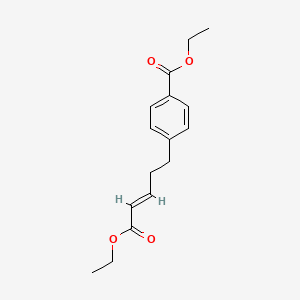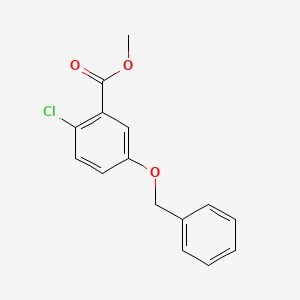
1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene is an organic compound that features a naphthalene ring substituted with a chloromethyl group and a trifluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene typically involves the introduction of the chloromethyl and trifluoromethoxy groups onto the naphthalene ring. One common method involves the chloromethylation of 2-(trifluoromethoxy)naphthalene using formaldehyde and hydrochloric acid under acidic conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction parameters, leading to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted naphthalenes with various functional groups.
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Reduced naphthalene derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins or enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)-2-methoxynaphthalene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(Bromomethyl)-2-(trifluoromethoxy)naphthalene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Trifluoromethoxy)naphthalene: Lacks the chloromethyl group, providing a simpler structure.
Uniqueness
1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene is unique due to the presence of both the chloromethyl and trifluoromethoxy groups, which impart distinct chemical reactivity and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the chloromethyl group provides a reactive site for further chemical modifications.
Propiedades
Fórmula molecular |
C12H8ClF3O |
|---|---|
Peso molecular |
260.64 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H8ClF3O/c13-7-10-9-4-2-1-3-8(9)5-6-11(10)17-12(14,15)16/h1-6H,7H2 |
Clave InChI |
QINSJMXKLCNSNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2CCl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Isopropoxyspiro[piperidine-4,2'-pyrano[3,2-C]pyridin]-4'(3'H)-one hcl](/img/structure/B14039067.png)







![(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B14039116.png)


![(4-methoxyphenyl)methyl (7S)-3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14039149.png)


